l-aspartic acid, monosodium salt

Food Science Flavor Chemistry Sensory Analysis

L-Aspartic acid monosodium salt (CAS 17090-93-6) delivers a neutral pH (7.3–7.6) and high aqueous solubility (≥100 mg/mL), eliminating neutralization steps in liquid formulations. Its subtle umami profile (<10% MSG intensity) enables clean-label savory depth without overpowering flavors. The stereochemically pure L-enantiomer ensures reproducible biological activity, avoiding confounding D-aspartate effects on appetite and thermoregulation. Choose the monosodium—not disodium or free acid—for optimal ionic balance, pH compatibility, and formulation stability.

Molecular Formula C4H7NNaO4
Molecular Weight 156.09 g/mol
CAS No. 17090-93-6
Cat. No. B101762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namel-aspartic acid, monosodium salt
CAS17090-93-6
Synonyms(+-)-Aspartic Acid
(R,S)-Aspartic Acid
Ammonium Aspartate
Aspartate
Aspartate Magnesium Hydrochloride
Aspartate, Ammonium
Aspartate, Calcium
Aspartate, Dipotassium
Aspartate, Disodium
Aspartate, Magnesium
Aspartate, Monopotassium
Aspartate, Monosodium
Aspartate, Potassium
Aspartate, Sodium
Aspartic Acid
Aspartic Acid, Ammonium Salt
Aspartic Acid, Calcium Salt
Aspartic Acid, Dipotassium Salt
Aspartic Acid, Disodium Salt
Aspartic Acid, Hydrobromide
Aspartic Acid, Hydrochloride
Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate
Aspartic Acid, Magnesium (2:1) Salt
Aspartic Acid, Magnesium-Potassium (2:1:2) Salt
Aspartic Acid, Monopotassium Salt
Aspartic Acid, Monosodium Salt
Aspartic Acid, Potassium Salt
Aspartic Acid, Sodium Salt
Calcium Aspartate
Dipotassium Aspartate
Disodium Aspartate
L Aspartate
L Aspartic Acid
L-Aspartate
L-Aspartic Acid
Magnesiocard
Magnesium Aspartate
Mg-5-Longoral
Monopotassium Aspartate
Monosodium Aspartate
Potassium Aspartate
Sodium Aspartate
Molecular FormulaC4H7NNaO4
Molecular Weight156.09 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(=O)O.[Na]
InChIInChI=1S/C4H7NO4.Na/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/t2-;/m0./s1
InChIKeyVPGWWDZBZDPONV-DKWTVANSSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Aspartic Acid Monosodium Salt (CAS 17090-93-6): Procurement-Grade Specifications and Core Identity for Industrial Sourcing


L-Aspartic acid monosodium salt (CAS 17090-93-6), also known as monosodium L-aspartate, is the sodium salt of the non-essential amino acid L-aspartic acid [1]. This compound is a key derivative utilized in cell culture, pharmaceutical excipients, and as a flavor enhancer in food applications . It is a white, crystalline powder with high water solubility (≥100 mg/mL at 20°C) and a melting point of approximately 140°C (decomposition) . Unlike the free acid form, its neutral pH in solution (typically 7.3-7.6) makes it more compatible for physiological and formulation applications [2].

Why L-Aspartic Acid Monosodium Salt (CAS 17090-93-6) Cannot Be Substituted with Generic Amino Acid Salts


L-Aspartic acid monosodium salt exhibits distinct physicochemical and functional properties that preclude generic substitution with other amino acid salts, such as monosodium glutamate (MSG), disodium aspartate, or the free acid form. The specific cation stoichiometry and stereochemistry of the L-enantiomer directly influence its taste profile, solubility, and biological activity [1]. For example, while MSG and monosodium aspartate share umami characteristics, their taste intensities and synergistic effects with nucleotides differ significantly, impacting formulation precision in food and pharmaceutical products [2]. Furthermore, the free acid form lacks the neutral pH and solubility advantages of the monosodium salt, while the disodium salt alters ionic strength and buffering capacity in solution . Therefore, direct substitution without re-optimization of the application system can lead to inconsistent performance and product failure.

Quantitative Differentiation of L-Aspartic Acid Monosodium Salt (CAS 17090-93-6) for Evidence-Based Sourcing


Umami Intensity Relative to Monosodium Glutamate (MSG): Defining Flavor Potency for Formulation

Monosodium L-aspartate exhibits an umami taste that is approximately four times less intense than that of monosodium glutamate (MSG), a key comparator in food applications. Quantitative sensory analysis has determined that the umami intensity of monosodium L-aspartate is less than 10% of the intensity of an equivalent concentration of MSG [1]. This difference is critical for formulators aiming to achieve a specific umami profile without overpowering other flavors.

Food Science Flavor Chemistry Sensory Analysis

Taste Threshold Concentration Compared to Monosodium Glutamate (MSG): Sensitivity Benchmark for Flavor Applications

The stimulus threshold value for monosodium L-aspartate in pure water is 0.16%, which is significantly higher than the 0.03% threshold for monosodium glutamate (MSG) [1]. This indicates that a higher concentration of monosodium aspartate is required to elicit a detectable taste response compared to MSG.

Food Science Flavor Chemistry Sensory Analysis

Solubility Profile in Water vs. Free Acid Form: Enabling Aqueous Formulation

L-Aspartic acid monosodium salt exhibits high water solubility, with a reported value of ≥100 mg/mL in H2O at 20°C , and a more specific measurement of 66.7% (w/w) solubility at 20°C . In stark contrast, the parent free acid, L-aspartic acid, is only slightly soluble in water at 25°C, with a solubility of approximately 0.5% (5 mg/mL) . This represents a >100-fold increase in water solubility for the monosodium salt form.

Pharmaceutical Formulation Analytical Chemistry Food Science

Enantiomer-Specific Physiological Response: Differential Metabolic Impact in In Vivo Studies

In a comparative in vivo study with chicks, oral administration of D-aspartate significantly reduced food intake and rectal temperature in a dose-dependent manner, whereas L-aspartate had no significant effect on either parameter [1]. This demonstrates a clear, stereospecific physiological response that distinguishes the L-enantiomer (present in the target compound) from its D-counterpart.

Nutritional Science Metabolism In Vivo Pharmacology

Synergistic Taste Enhancement with 5'-Inosinate (IMP): Comparative Potentiation Effect

When combined with 0.01% disodium 5'-inosinate (IMP), the taste threshold of monosodium L-aspartate is reduced to 1/16 of its value in pure water [1]. This synergistic effect is similar to that observed with MSG, but the magnitude of threshold reduction differs. Specifically, the IMP threshold in a 0.1% solution of monosodium L-aspartate is reduced to 12.5 × 10⁻⁴%, compared to 3 × 10⁻⁴% for MSG, indicating a distinct interaction profile [1].

Food Science Flavor Chemistry Synergistic Effects

Neutral pH and Buffering Capacity in Aqueous Solution: Superiority over Free Acid for Biological Systems

A solution of L-aspartic acid monosodium salt at a concentration of 14 mmol/L has a pH in the range of 7.3 to 7.6 [1]. This near-physiological pH is in direct contrast to the acidic pH of a solution of the free acid form, L-aspartic acid, which would be considerably lower (typically pH ~3 for a similar concentration). This inherent buffering capacity at a neutral pH makes the monosodium salt a superior choice for biological applications.

Biochemistry Cell Culture Protein Purification

Strategic Application Scenarios for L-Aspartic Acid Monosodium Salt (CAS 17090-93-6) Based on Verified Differentiation


Precision Umami Flavoring in Low-Sodium or Complex Food Formulations

For food scientists developing products where a subtle, background umami note is desired, such as in delicate broths, sauces, or snack seasonings, L-aspartic acid monosodium salt offers a distinct advantage. Its umami intensity, which is quantified as less than 10% of that of MSG [3], allows for the introduction of savory depth without the risk of overwhelming other flavor components. This is particularly valuable in 'clean label' and low-sodium applications where the goal is to enhance palatability without a pronounced MSG-like taste .

Aqueous Formulation of Pharmaceuticals and Nutritional Supplements

In pharmaceutical and nutraceutical R&D, the high aqueous solubility of L-aspartic acid monosodium salt (≥100 mg/mL at 20°C) [3] makes it the preferred form for developing liquid dosage forms, effervescent tablets, and clear oral solutions. This is in direct contrast to the poor solubility of the free acid . Furthermore, the solution's neutral pH of 7.3-7.6 [2] eliminates the need for neutralization steps and minimizes the risk of irritation or incompatibility with other pH-sensitive ingredients, thereby simplifying formulation and improving product stability.

Sourcing for Specific Metabolic Studies and Nutritional Research

For researchers investigating amino acid metabolism, neurotransmission, or nutritional interventions, the stereochemical purity of L-aspartic acid monosodium salt is a critical procurement specification. In vivo studies have demonstrated that the L-enantiomer does not induce the hypothermic and anorectic effects observed with D-aspartate [3]. Therefore, sourcing the correct L-enantiomer is essential to avoid confounding physiological effects and to ensure the validity of experimental outcomes in studies related to appetite, energy metabolism, or body temperature regulation .

Technical Documentation Hub

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